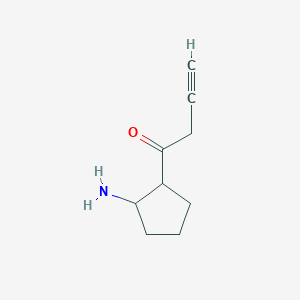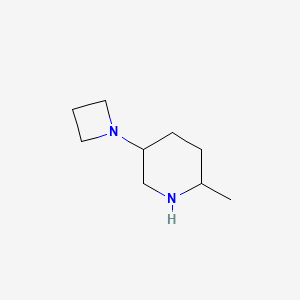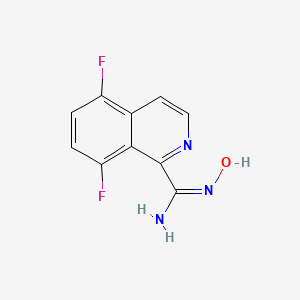
(E)-5,8-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound characterized by its unique structural features, including the presence of difluoro substituents and a hydroxyisoquinoline core
Métodos De Preparación
The synthesis of (E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the isoquinoline core, followed by the introduction of fluorine atoms at specific positions. The final step involves the formation of the carboximidamide group through a series of condensation reactions. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings .
Análisis De Reacciones Químicas
(E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydroxyisoquinoline derivatives.
Substitution: The difluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of (E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s difluoro substituents enhance its binding affinity to these targets, leading to the modulation of specific biochemical pathways. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .
Comparación Con Compuestos Similares
(E)-5,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide can be compared with other similar compounds, such as:
5,8-Difluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different chemical reactivity and biological activity.
N’-hydroxyisoquinoline-1-carboximidamide: Lacks the difluoro substituents, which affects its binding affinity and specificity.
Isoquinoline derivatives: Various derivatives with different substituents can be compared to highlight the unique properties conferred by the difluoro and hydroxy groups .
Propiedades
Fórmula molecular |
C10H7F2N3O |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
5,8-difluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7F2N3O/c11-6-1-2-7(12)8-5(6)3-4-14-9(8)10(13)15-16/h1-4,16H,(H2,13,15) |
Clave InChI |
ZZYGXUICAXVPGY-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C2C(=C1F)C=CN=C2/C(=N\O)/N)F |
SMILES canónico |
C1=CC(=C2C(=C1F)C=CN=C2C(=NO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


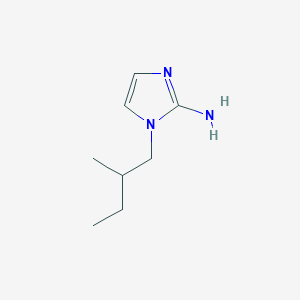
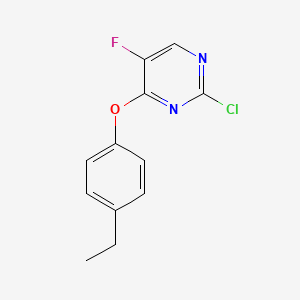
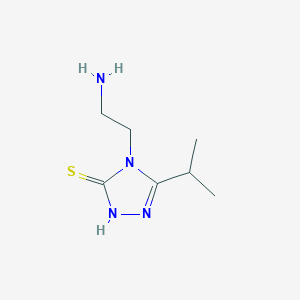
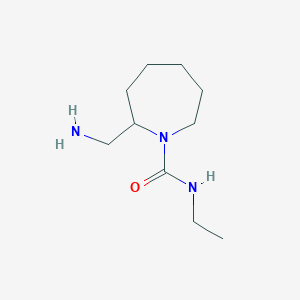

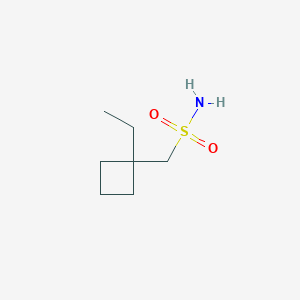
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one](/img/structure/B13172541.png)
![N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13172542.png)
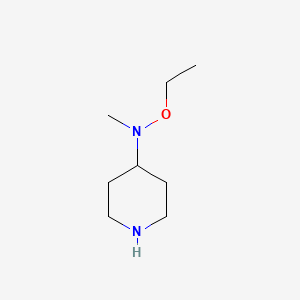
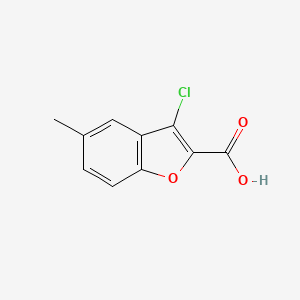
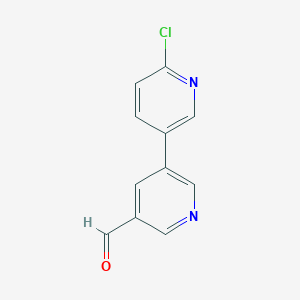
![N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B13172565.png)
